Product packaging for 2-Hydroxyhex-5-ynoic acid(Cat. No.:CAS No. 1234788-02-3)

2-Hydroxyhex-5-ynoic acid

Cat. No.: B3418403
CAS No.: 1234788-02-3
M. Wt: 128.13 g/mol
InChI Key: PKXWMAGZVOBKLF-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Biochemistry

In the realm of organic synthesis, 2-hydroxyhex-5-ynoic acid is recognized for its bifunctional nature. It possesses a carboxylic acid group, a hydroxyl group, and a terminal alkyne. This combination of functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. For instance, the carboxylic acid and hydroxyl group can participate in esterification and oxidation-reduction reactions, while the alkyne moiety is amenable to reactions like "click chemistry," a powerful tool for molecular assembly.

From a biochemical perspective, compounds with similar structures, such as fatty acid derivatives, are known to play roles in various metabolic pathways and cellular signaling. smolecule.com The presence of both a hydroxyl group and an alkyne in this compound offers unique possibilities for its interaction with biological systems. The hydroxyl group can facilitate hydrogen bonding with enzymes and receptors, while the alkyne can serve as a handle for bioorthogonal labeling and detection of protein modifications, such as lactylation. rsc.org

Significance as a Building Block and Research Probe

The utility of this compound as a building block is underscored by its application in the synthesis of a variety of organic structures. biosynth.com Its stereoisomers, (S)- and (R)-2-hydroxyhex-5-ynoic acid, can be synthesized with high enantiomeric purity, which is crucial for creating chiral molecules with specific biological activities. lookchem.com For example, it has been used in the synthesis of lactones and other heterocyclic compounds. escholarship.org

As a research probe, the terminal alkyne group is of particular importance. This functional group allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This "click chemistry" approach enables researchers to track the localization and interactions of molecules containing the this compound scaffold within living cells and organisms. A notable application is its use as a chemical reporter for the detection and identification of protein lactylation, a post-translational modification. rsc.org

Scope and Research Imperatives

Current research involving this compound is driven by several key imperatives. A primary focus is on the development of novel synthetic methodologies to access this compound and its derivatives with high efficiency and stereoselectivity. lookchem.comescholarship.org This includes enzymatic and chemoenzymatic approaches that offer environmentally friendly and highly specific routes to the desired enantiomers. lookchem.com

Furthermore, there is a significant interest in expanding its application as a research probe to investigate other biological processes beyond protein lactylation. Its potential to serve as a surrogate for endogenous metabolites allows for the study of metabolic pathways and enzyme activities in a targeted manner. The development of new analytical techniques to detect and quantify molecules incorporating this chemical reporter is also an active area of investigation. rsc.org The exploration of its potential in medicinal chemistry, for instance, as a component of drug delivery systems, represents another promising avenue for future research. escholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B3418403 2-Hydroxyhex-5-ynoic acid CAS No. 1234788-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyhex-5-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h1,5,7H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXWMAGZVOBKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234788-02-3
Record name 2-hydroxyhex-5-ynoic acid
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Synthetic Methodologies for 2 Hydroxyhex 5 Ynoic Acid

Chemoenzymatic and Biocatalytic Approaches

The integration of enzymatic processes with chemical synthesis provides powerful and selective routes to 2-Hydroxyhex-5-ynoic acid. These methods are particularly valued for their ability to produce enantiomerically pure compounds under mild reaction conditions.

Enantioselective Synthesis Pathways via Enzymatic Catalysis

Enzymatic catalysis is a cornerstone for the enantioselective synthesis of α-hydroxy acids, including the closely related analogue, 2-hydroxyhex-5-enoic acid. A notable strategy involves a one-pot process that combines enzyme-catalyzed hydrolysis of an α-keto ester with the subsequent reduction of the ketone. lookchem.com This dual-step process, performed in a single reaction vessel, has been shown to produce both (S)- and (R)-enantiomers of unsaturated α-hydroxy acids in excellent yields and with enantiomeric excesses often exceeding 99%. lookchem.com While this specific example highlights the synthesis of the "-enoic" analogue, the principles are directly applicable to the synthesis of this compound.

Another powerful technique is enzymatic kinetic resolution. For instance, the racemic alcohol precursor to a related compound was effectively resolved using Candida antarctica lipase (B570770) B (CAL-B) with vinyl acetate (B1210297) as the acyl donor. This process yielded both the (R)-alcohol and the (S)-acetate with high enantiomeric excess (96% ee for each). umich.edu Such enzymatic resolutions are a key strategy for obtaining chirally pure building blocks for more complex syntheses.

Biocatalyzed Conversions of Precursor Molecules

Biocatalyzed conversions of precursor molecules offer a direct and efficient route to chiral hydroxy acids. A prominent example is the double biotransformation of ethyl 2-oxohex-5-enoate to produce (R)-2-Hydroxyhex-5-enoic acid with a 99% enantiomeric excess. rsc.org This process first utilizes the lipase from Candida rugosa (Crl) for the mild hydrolysis of the ester. rsc.org Subsequently, a dehydrogenase from Lactobacillus delbrueckii subspecies bulgarius, with NADH and formate (B1220265) dehydrogenase (FDH) as cofactors, reduces the keto group. rsc.org A similar two-step strategy can be employed to obtain the (S)-enantiomer by using a dehydrogenase from Bacillus stearothermophilus in the reduction step. rsc.org

The use of different enzymes allows for the selective production of either enantiomer of the target molecule. This flexibility is a significant advantage of biocatalytic methods. The table below summarizes the enzymes and their roles in these transformations.

Enzyme/BiocatalystPrecursor MoleculeProductEnantiomeric Excess (ee)
Candida rugosa lipase (Crl) and Lactobacillus delbrueckii dehydrogenaseEthyl 2-oxohex-5-enoate(R)-2-Hydroxyhex-5-enoic acid99%
Candida rugosa lipase (Crl) and Bacillus stearothermophilus dehydrogenaseEthyl 2-oxohex-5-enoate(S)-2-Hydroxyhex-5-enoic acid99%
Candida antarctica lipase B (CAL-B)Racemic precursor alcohol(R)-alcohol and (S)-acetate96%

Organic Chemical Synthesis Routes

Traditional organic synthesis provides a versatile toolkit for the construction of this compound and its derivatives, allowing for a wide range of starting materials and strategic bond formations.

Total Synthesis Strategies from Various Starting Materials

The total synthesis of this compound can be achieved from various precursors. One documented method involves the hydrolysis of 2-hydroxy-1-(1H-indol-1-yl)hex-5-yn-1-one using lithium hydroxide (B78521) (LiOH). escholarship.org This reaction proceeds by dissolving the starting material in tetrahydrofuran (B95107) (THF), cooling to 0°C, and then adding LiOH. The reaction mixture is stirred for several hours, followed by a basic workup to remove indole (B1671886) byproducts and subsequent acidification to yield the desired this compound as a yellow oil in 80% yield. escholarship.org

Another approach starts with commercially available 4-pentyn-1-ol, which is first oxidized to the corresponding aldehyde under Swern oxidation conditions. acs.org This aldehyde can then undergo various asymmetric reactions to introduce the chiral center.

Stereoselective and Asymmetric Synthetic Transformations

Achieving high stereoselectivity is a critical challenge in the synthesis of this compound. Asymmetric catalysis, which utilizes chiral catalysts, is a powerful strategy to obtain enantiopure compounds. nih.gov For example, the Keck asymmetric allylation of an aldehyde precursor using (S)-BINOL or (R)-BINOL as a chiral ligand can produce homoallylic alcohols with excellent enantiomeric purity. acs.org

A novel bicyclization strategy has been developed for the stereoselective synthesis of bicyclic lactones from (R)-3-hydroxyhex-5-enoic acid and an aldehyde in the presence of trimethylsilyltriflate. rsc.orgresearchgate.net While this method focuses on a related starting material, the principles of stereocontrol are relevant.

Multi-Step Synthesis Protocols and Yield Optimization

In another multi-step synthesis, (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid was converted to a chiral Weinreb pentynamide. rsc.org This was then treated with tributyltin-one-carbon synthons to create a 1-hydroxyhex-5-yn-2-one scaffold. rsc.org

The synthesis of 3-(but-3-yn-1-yl)-6-methyl-1,4-dioxane-2,5-dione is achieved through the cyclization of this compound with 2-bromopropanoyl bromide. escholarship.org This demonstrates the utility of this compound as a key intermediate in the synthesis of more complex molecules.

The following table outlines a multi-step synthesis of this compound:

StepStarting MaterialReagents and ConditionsIntermediate/ProductYield
12-hydroxy-1-(1H-indol-1-yl)hex-5-yn-1-one1.0 M LiOH, THF, 0°C to room temp.This compound80%
2This compound2-bromopropanoyl bromide3-(but-3-yn-1-yl)-6-methyl-1,4-dioxane-2,5-dioneNot specified

Application of Named Reactions in Synthetic Schemes

Named reactions are fundamental to modern organic synthesis, providing reliable and often stereoselective methods for forming key chemical bonds. For a molecule like this compound, which contains both a hydroxyl group and a terminal alkyne, specific named reactions are particularly useful for its construction.

Schreiber-Modified Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for the addition of various nucleophiles. acs.org The Schreiber-modified Nicholas reaction is a significant advancement that enables the diastereoselective addition of enolates to these cobalt-complexed propargyl cations, facilitating the creation of chiral centers with high control. rsc.org This methodology has been instrumental in the synthesis of chiral alkynoic acids, which are valuable precursors for complex natural products. rsc.org

While a direct synthesis of this compound using this method is not prominently documented, its application is well-demonstrated in the synthesis of structurally similar chiral alkynoic acids. For instance, the synthesis of (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, a key building block for photosynthetic hydroporphyrins, utilizes the Schreiber-modified Nicholas reaction as the cornerstone of its synthetic strategy. rsc.orgmun.ca

The reaction sequence typically involves the coupling of a chiral auxiliary-bearing enolate with a cobalt-stabilized propargyl cation. Subsequent decomplexation of the cobalt cluster reveals the alkyne functionality.

Detailed Research Findings:

In a reported synthesis, a chiral pentynamide, a precursor for dihydrodipyrrins, was prepared using the Schreiber-modified Nicholas reaction. rsc.org The key step involves the reaction of a boron enolate derived from a chiral oxazolidinone with a dicobalt hexacarbonyl-complexed propargyl ether. This reaction establishes two new contiguous stereocenters with high diastereoselectivity. Subsequent removal of the chiral auxiliary and the cobalt complex yields the desired chiral pentynoic acid. A recent study highlighted improvements to this process, achieving a 90% yield for the key Nicholas reaction step by optimizing the amount of Lewis acid and the reaction time. acs.org

The general steps for a Schreiber-modified Nicholas reaction in the synthesis of a chiral alkynoic acid are outlined in the table below.

Table 1: Illustrative Steps of a Schreiber-Modified Nicholas Reaction Scheme

Step Description Reagents & Conditions Purpose
1 Complexation Dicobalt octacarbonyl (Co₂(CO)₈) Protects/activates the alkyne and prepares it for cation formation.
2 Enolate Formation Chiral Auxiliary (e.g., oxazolidinone), Lewis Acid (e.g., Dibutylboron triflate), Base (e.g., DIPEA) Generates a specific enolate for stereocontrolled C-C bond formation.
3 Nicholas Reaction Cobalt-complexed alkyne, Lewis Acid (e.g., BF₃·OEt₂) Diastereoselective carbon-carbon bond formation between the enolate and the propargyl cation.
4 Decomplexation Oxidizing Agent (e.g., Ceric Ammonium Nitrate - CAN) Removes the cobalt-carbonyl cluster to reveal the free alkyne.

Ring-Closing Olefin Metathesis (RCM)

Ring-closing olefin metathesis (RCM) is a powerful and widely used reaction in organic synthesis that forms cyclic compounds from acyclic dienes. mdpi.comharvard.edu The reaction is typically catalyzed by ruthenium or molybdenum complexes, with Grubbs' catalysts being the most common. researchgate.net RCM has proven invaluable for the synthesis of a vast array of cyclic structures, from simple 5- to 7-membered rings to large macrocycles found in many natural products. mdpi.comnsf.gov

Given that RCM is fundamentally a cyclization reaction, it is not a direct or standard method for the synthesis of the linear, acyclic molecule this compound. The primary application of RCM is to form rings by intramolecularly connecting two terminal alkene functionalities. harvard.edu Therefore, its direct application to the synthetic scheme of an acyclic acid like this compound is not conventional.

While RCM is not directly applicable, other related metathesis reactions, such as enyne metathesis, can be used to construct 1,3-diene systems from an alkene and an alkyne. beilstein-journals.org Such a diene could potentially be a precursor that is later cleaved to yield a functionalized linear chain. However, this represents a multi-step, indirect strategy, and the primary utility of RCM itself remains in the formation of cyclic molecules. rsc.orgnsf.gov

Chemical Reactivity and Derivatization Studies of 2 Hydroxyhex 5 Ynoic Acid

Cyclization and Ring-Forming Reactions (e.g., Iodocyclization, Lactonization)

The presence of both a hydroxyl and a carboxylic acid group allows 2-hydroxyhex-5-ynoic acid to participate in intramolecular reactions to form cyclic structures. A notable example is its use in the synthesis of substituted 1,4-dioxane-2,5-diones, which are dimeric cyclic esters (lactides).

In a specific application, this compound was used to create a lactide monomer functionalized with an alkyne group for subsequent polymerization. The cyclization was achieved by reacting this compound with 2-bromopropanoyl bromide in the presence of triethylamine. escholarship.org This reaction proceeds in two stages: an initial acylation of the hydroxyl group is followed by an intramolecular nucleophilic substitution where the carboxylate displaces the bromide, forming the six-membered ring. escholarship.org The resulting product, 3-(but-3-yn-1-yl)-6-methyl-1,4-dioxane-2,5-dione, was isolated in a 67% yield. escholarship.org

Table 1: Cyclization of this compound An interactive table detailing the reagents and yield for the synthesis of an alkyne-functionalized lactide.

Reactant 1 Reactant 2 Reagent Product Yield Reference

While direct iodocyclization or simple lactonization of this compound itself is not extensively detailed in the reviewed literature, the reactivity of similar structures provides insight into its potential. For instance, the related compound (R)-3-hydroxyhex-5-enoic acid undergoes a domino cyclization with various aldehydes in the presence of trimethylsilyltriflate to stereoselectively synthesize bicyclic lactones. rsc.orgresearchgate.net This type of transformation, known as a Prins cyclization followed by lactonization, highlights the capacity of such hydroxy acids to form complex ring systems. rsc.orgresearchgate.net

Functional Group Transformations and Modifications (e.g., Esterification, Oxidation, Reduction)

The functional groups of this compound can be selectively modified through various organic reactions. These transformations are crucial for its incorporation into larger molecules or for the synthesis of its derivatives.

Synthesis via Functional Group Transformation: The compound itself can be synthesized through the functional group transformation of a related molecule. (S)-2-hydroxyhex-5-ynoic acid was prepared from (S)-2-aminohex-5-ynoic acid hydrochloride. rsc.org This reaction involves the diazotization of the primary amine with aqueous sodium nitrite (B80452) in the presence of sulfuric acid, which leads to its replacement with a hydroxyl group, yielding the target acid as a yellow oil in 63% yield. rsc.org In another instance, this compound was synthesized via the hydrolysis of an N-acyl indole (B1671886) precursor, 2-hydroxy-1-(1H-indol-1-yl)hex-5-yn-1-one, using lithium hydroxide (B78521) (LiOH). escholarship.org

Esterification: The carboxylic acid moiety is readily converted into esters. The methyl ester of (S)-2-hydroxyhex-5-ynoic acid, known as YnLac-OMe, was synthesized for its use as a bioorthogonal chemical reporter for protein lactylation. rsc.org

Oxidation and Reduction: While specific examples for this compound are not detailed, the reactivity of analogous compounds suggests potential transformations. For a similar compound, 4-hydroxypent-2-ynoic acid, oxidation of the hydroxyl group can form a ketone (4-oxopent-2-ynoic acid), and reduction of the alkyne can lead to the corresponding alkene or alkane. These reactions represent plausible modifications for this compound as well.

Table 2: Functional Group Transformations of this compound and its Precursors An interactive table summarizing key synthetic modifications.

Reaction Type Starting Material Reagents Product Yield Reference
Deamination/Hydroxylation (S)-2-aminohex-5-ynoic acid hydrochloride NaNO₂, H₂SO₄ (S)-2-hydroxyhex-5-ynoic acid 63% rsc.org
Amide Hydrolysis 2-hydroxy-1-(1H-indol-1-yl)hex-5-yn-1-one LiOH This compound 80% escholarship.org

Reaction as a Coupling Partner in Complex Molecule Construction

The bifunctional nature of this compound makes it a valuable C6 building block for the synthesis of complex natural products and their analogues. The carboxylic acid allows for amide or ester bond formation, while the terminal alkyne is available for a variety of coupling reactions, including "click chemistry."

In one prominent example, a stereoisomer, (S)-5-hydroxyhex-2-ynoic acid, was used as a coupling partner in the synthesis of resorcylic acid lactone (RAL) analogues, which are potent kinase inhibitors. a-star.edu.sg The acid was coupled with an amine intermediate using standard peptide coupling reagents (EDC·HCl, HOBt) to form an amide bond, yielding a key alkyne intermediate in 75% yield. a-star.edu.sg This intermediate subsequently underwent cis-selective hydrogenation and macrolactonization to form the final complex structure. a-star.edu.sg

Similarly, the related (R)-3-hydroxyhex-5-enoic acid serves as a key coupling partner with various aromatic and aliphatic aldehydes to construct bicyclic lactones, which are core structures in several natural products like pyranopyran and tetraketide. rsc.org This strategy has been applied to the total synthesis of several natural products, demonstrating the utility of these hydroxy acids in convergent synthetic routes. rsc.orgresearchgate.net

The derivatized form of a related compound, (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, was used to create chiral hexynones, which are valuable precursors for the synthesis of the complex macrocycles of photosynthetic systems like bacteriochlorophyll (B101401) a. rsc.orgrsc.org

Stereochemical Integrity in Derivatization Processes

When using chiral building blocks in multi-step syntheses, maintaining the stereochemical integrity of the original stereocenter is paramount. Research involving this compound and its analogues has demonstrated that its derivatization can proceed with high fidelity.

Enantiomerically pure forms of the related compound, (S)- and (R)-2-hydroxyhex-5-enoic acid, have been prepared from the corresponding α-keto esters with excellent enantiomeric excesses (>99% ee) using enzyme-catalyzed processes. lookchem.comresearchgate.netresearchgate.net

Furthermore, the synthesis of (S)-2-hydroxyhex-5-ynoic acid from (S)-2-aminohex-5-ynoic acid hydrochloride proceeds without compromising the stereocenter at the C2 position. rsc.org This is crucial for applications where specific stereoisomers are required, such as in the development of chemical probes for biological systems. rsc.org In the synthesis of complex chiral hexynones from a related pentynoic acid, researchers noted that the synthesis and subsequent manipulations were achieved while successfully maintaining stereochemical integrity. rsc.orgrsc.org This indicates that the stereocenter, once established, is robust enough to be carried through multiple synthetic steps, which is a critical feature for its use as a chiral synthon. rsc.orgrsc.org

Role and Implications in Biochemical Pathways and Bio Inspired Research

Precursor in Biosynthesis Research of Fatty Acid Metabolites (General Context)

In the field of metabolic research, small molecules containing bioorthogonal functional groups, such as the terminal alkyne in 2-hydroxyhex-5-ynoic acid, are valuable tools. These molecules can be introduced into cellular pathways to act as precursors for the biosynthesis of modified metabolites. The alkyne group serves as a chemical handle for later detection and analysis.

The general principle involves a cell-permeable, short-chain fatty acid analog being metabolized through endogenous pathways. biorxiv.org For instance, research has demonstrated the utility of 5-hexynoic acid (Alk-4), a compound structurally related to this compound, as a bioorthogonal reporter. biorxiv.org Alk-4 can be metabolized by the fatty acid synthase (FASN) pathway, leading to the creation of functionalized fatty acyl groups that are subsequently attached to proteins. biorxiv.org This process allows for the study of de novo fatty acid synthesis and its role in protein acylation. biorxiv.org

While direct studies detailing the specific incorporation of this compound into fatty acid metabolites are not extensively documented, its structure suggests it could serve as a precursor for synthesizing modified fatty acids. The biosynthesis of fatty acids is a highly conserved process that begins with acetyl-CoA and iteratively adds two-carbon units from malonyl-CoA. nih.gov A modified precursor like this compound could potentially be recognized by the cellular machinery, leading to the generation of novel fatty acid metabolites with an alkyne tag for further study. The natural occurrence of terminal alkynes in metabolites, often formed by fatty acid desaturase-like enzymes, underscores the biological relevance of such structures. escholarship.org

Involvement in Metabolic Transformations and Organic Acid Profiling (General Context, e.g., in relation to ketogenesis studies)

The metabolic fate of this compound upon introduction into a biological system is of significant interest for organic acid profiling and understanding metabolic flux. Based on structurally similar compounds, a probable metabolic route is through the β-oxidation pathway. For example, studies on the metabolism of 5-hexenoic acid in microorganisms show its conversion into various intermediates, including 3-hydroxyvalerate, through pathways related to β-oxidation. tandfonline.com

The presence of the hydroxyl group at the C-2 position of this compound would likely influence its entry and processing via β-oxidation. This pathway is fundamentally linked to ketogenesis, as it breaks down fatty acids to produce acetyl-CoA. Under certain metabolic conditions, excess acetyl-CoA is diverted to the synthesis of ketone bodies. The introduction of an unnatural fatty acid like this compound could potentially modulate these pathways, and its metabolic products could be tracked in organic acid profiles to elucidate its biochemical transformations.

Utilization as a Bioorthogonal Chemical Reporter for Protein Modifications

A significant application of this compound is in the field of chemical biology as a bioorthogonal chemical reporter. wikipedia.org A bioorthogonal reporter is a non-native chemical group, like an alkyne, that can be incorporated into biomolecules within a living system and then selectively tagged for visualization and analysis. wikipedia.org

Specifically, (S)-2-hydroxyhex-5-ynoic acid, referred to in research as YnLac-2, has been synthesized and investigated as a chemical reporter for protein lactylation, a post-translational modification where a lactate (B86563) molecule is added to a protein. rsc.orgnih.gov In these studies, cells were incubated with YnLac-2, which was then metabolically incorporated into proteins. rsc.orgnih.gov The terminal alkyne handle on the incorporated molecule allows for subsequent reaction with an azide-bearing probe (e.g., a fluorescent dye or biotin) via copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry." biorxiv.org This enables the detection and identification of lactylated proteins. nih.gov

Research findings indicate that while YnLac-2 is successfully incorporated, its efficiency as a reporter for protein labeling is lower than that of a similar but shorter-chain analogue, (S)-2-hydroxypent-4-ynoic acid (YnLac). nih.gov The bulkier side chain of YnLac-2 is thought to be the reason for its reduced metabolic incorporation efficiency. nih.gov The synthesis of (S)-2-hydroxyhex-5-ynoic acid for these studies was achieved from (S)-2-aminohex-5-ynoic acid hydrochloride. rsc.org

Table 1: Comparison of Bioorthogonal Reporters for Protein Lactylation

Feature YnLac-2 ((S)-2-hydroxyhex-5-ynoic acid) YnLac ((S)-2-hydroxypent-4-ynoic acid)
Structure Contains a six-carbon chain with a terminal alkyne. Contains a five-carbon chain with a terminal alkyne.
Application Tested as a metabolic reporter for protein lactylation. nih.gov Used as a metabolic reporter for protein lactylation. nih.gov
Labeling Efficiency Less efficient for protein labeling. nih.gov Exhibits higher protein labeling efficiency in live cells. nih.gov

| Rationale for Difference | The bulkier side-chain is suggested to reduce labeling efficiency. nih.gov | The smaller structure is more readily metabolized and incorporated. nih.gov |

Enzymatic Transformations and Biocatalysis Applications

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful method for the synthesis of complex molecules like this compound with high stereoselectivity. While specific biocatalytic applications for the ynoic (alkyne) version are emerging, extensive research on the closely related alkene analogue, 2-hydroxyhex-5-enoic acid, demonstrates the potential of this approach.

Studies have shown that enantiomerically pure forms of α-hydroxy acids can be produced from their corresponding α-keto esters through enzyme-catalyzed reactions. researchgate.netresearchgate.net These chemo-enzymatic syntheses often occur in a single pot, involving an initial hydrolysis of an ester group by a lipase (B570770), followed by the stereoselective reduction of the ketone by a dehydrogenase. researchgate.netresearchgate.net This dual-enzyme transformation approach has been successfully applied to produce both (S)- and (R)-enantiomers of 2-hydroxyhex-5-enoic acid in excellent yields and with very high enantiomeric excess. researchgate.netresearchgate.net Given the substrate promiscuity of many of these enzymes, it is highly probable that similar enzymatic strategies could be adapted for the stereoselective synthesis of (R)- and (S)-2-hydroxyhex-5-ynoic acid.

Table 2: Potential Enzymatic Reactions for Synthesis

Enzyme Class Reaction Type Substrate Type Product Relevance
Lipase Ester Hydrolysis Ethyl 2-oxohex-5-ynoate 2-Oxohex-5-ynoic acid Generation of the keto acid precursor from an ester. researchgate.net

| Dehydrogenase | Ketone Reduction | 2-Oxohex-5-ynoic acid | (R)- or (S)-2-Hydroxyhex-5-ynoic acid | Stereoselective reduction to form the desired chiral hydroxy acid. researchgate.net |

Advanced Analytical Characterization Techniques for 2 Hydroxyhex 5 Ynoic Acid and Its Derivatives

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is a cornerstone for the analysis of 2-hydroxyhex-5-ynoic acid, providing vital information on its molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in determining the precise molecular formula of a compound. For this compound (C₆H₈O₃), the expected exact mass is 128.04734 g/mol . nih.gov HRMS analysis can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass. This technique is also used to elucidate the structures of new derivatives isolated from natural sources or synthesized in the laboratory. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.gov LC-MS/MS is highly sensitive and selective, making it ideal for quantifying low levels of this compound and its derivatives in complex mixtures. nih.govub.edu The method involves separating the analyte from the matrix using an LC column, followed by ionization and fragmentation in the mass spectrometer. By monitoring specific parent-to-daughter ion transitions, a high degree of certainty in identification and quantification can be achieved. For instance, in the analysis of similar hydroxy fatty acids, LC-MS/MS has been optimized for high sensitivity and selective detection at picomolar levels. nih.gov

Predicted Collision Cross Section (CCS) Values: Computational methods can predict the collision cross section of ions, which is a measure of their size and shape in the gas phase. The predicted CCS for this compound is 142 Ų. nih.gov This value can be compared with experimental data from ion mobility-mass spectrometry to provide an additional layer of confidence in the compound's identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. vulcanchem.com It provides information about the chemical environment of individual atoms within the molecule.

¹H NMR and ¹³C NMR are the most common types of NMR experiments used. For this compound, characteristic signals would be expected for the alkynyl proton, the proton on the carbon bearing the hydroxyl group, and the methylene (B1212753) protons. escholarship.org For example, the ¹H NMR spectrum of 2-hydroxy-1-(1H-indol-1-yl)hex-5-yn-1-one, a derivative, shows specific multiplets for the protons in the hex-5-yn-1-one chain. escholarship.org Similarly, the ¹³C NMR spectrum would show distinct peaks for the carboxylic acid carbon, the alkyne carbons, and the carbon bearing the hydroxyl group.

NMR is also crucial for mechanistic studies, such as investigating enzymatic pathways or reaction mechanisms involving derivatives of this compound. vulcanchem.com Furthermore, specialized NMR techniques can be used to study the covalent interactions between these compounds and biological targets, like proteins. a-star.edu.sg

Chromatographic Separations for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. researchgate.net For this compound, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram. Preparative HPLC can be employed to purify larger quantities of the compound. researchgate.net

Flash Chromatography: Flash chromatography is a rapid purification technique that uses moderate pressure to accelerate the separation process. phenomenex.com It is often used for the initial purification of reaction mixtures or natural product extracts containing this compound or its derivatives. rsc.orgbiotage.com Silica gel is a common stationary phase for normal-phase flash chromatography. phenomenex.combiotage.com

The choice of chromatographic method depends on the scale of purification and the required purity of the final product. For instance, a crude reaction mixture might first be subjected to flash chromatography for bulk purification, followed by preparative HPLC to obtain a highly pure sample. researchgate.net

Determination of Enantiomeric Excess and Chiral Purity

Since this compound is a chiral molecule, containing a stereocenter at the C2 position, determining the enantiomeric excess (ee) and chiral purity is critical, especially for pharmaceutical applications. heraldopenaccess.us

Several methods are available for this purpose:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a direct method where enantiomers are separated on a chiral stationary phase (CSP). koreascience.kr The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. koreascience.kr

Gas Chromatography (GC) of Diastereomeric Derivatives: In this indirect method, the enantiomers of this compound are first converted into diastereomers by reacting them with a chiral derivatizing agent. researchgate.net The resulting diastereomers can then be separated on a standard achiral GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: The enantiomeric purity of hydroxy acids can be determined by ¹H NMR spectroscopy after derivatization with a chiral derivatizing agent. rsc.orgnih.gov The protons in the resulting diastereomers will have different chemical shifts, allowing for the determination of the enantiomeric ratio by integrating the corresponding peaks. rsc.org This method has been successfully applied to determine the enantiomeric purity of various hydroxy acids with high accuracy. rsc.orgnih.gov

The determination of enantiomeric excess is crucial as the biological activity of the two enantiomers can differ significantly. heraldopenaccess.us

Computational and Theoretical Investigations of 2 Hydroxyhex 5 Ynoic Acid

Molecular Modeling and Conformational Analysis

The flexibility of 2-Hydroxyhex-5-ynoic acid, stemming from several rotatable single bonds, gives rise to a complex potential energy surface with numerous possible conformations. Molecular modeling is essential for identifying the most stable, low-energy conformers that will predominate under normal conditions.

Table 1: Representative Low-Energy Conformers of this compound (Hypothetical Data) This table is illustrative and based on typical computational outputs for flexible molecules.

Conformer Dihedral Angle (C1-C2-C3-C4) Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol) Key Feature
A -65° 178° 0.00 Extended chain, potential H-bond
B 175° -60° 1.25 Folded structure
C 68° 175° 0.95 Extended chain, different -OH orientation

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry is a powerful tool for predicting the feasibility of chemical reactions by calculating the energy of reactants, products, and transition states. rsc.org For this compound, several reaction pathways can be investigated computationally. One important example is intramolecular cyclization. Similar hydroxy acids, such as 3-hydroxy-5-alkenoates, are known to undergo iodine-induced cyclizations to form lactones. researchgate.net A similar reaction for this compound would involve the hydroxyl group attacking the alkyne, potentially promoted by an electrophile, to form a furanone or pyranone ring system.

Computational methods, particularly DFT, can be used to map the entire reaction coordinate. rsc.org This involves locating the transition state structure and calculating the activation energy (energy barrier), which determines the reaction rate. A lower activation energy suggests a more favorable reaction. For instance, the cyclization of this compound could be compared to its intermolecular reactions, such as esterification or reactions at the terminal alkyne.

Table 2: Predicted Activation Energies for Plausible Reactions (Hypothetical Data) This table illustrates how computational data can be used to compare reaction pathways.

Reaction Type Proposed Reagents Predicted Activation Energy (kcal/mol) Predicted Reaction Enthalpy (kcal/mol)
Intramolecular Cyclization (5-exo-dig) I₂ / NaHCO₃ 18.5 -12.0
Intermolecular Esterification CH₃OH / H⁺ 25.0 -5.0
Deprotonation (Acid-Base) H₂O ~0 (diffusion-controlled) -4.5

Prediction of Physicochemical Parameters and Spectroscopic Properties

Many fundamental physicochemical properties of a molecule can be accurately predicted using computational models. The PubChem database lists several such computed properties for this compound, which are derived from quantitative structure-property relationship (QSPR) models or other theoretical methods. nih.gov These predictions are valuable for anticipating the molecule's behavior in various environments, such as its solubility and membrane permeability.

Furthermore, quantum chemical calculations can simulate spectroscopic data, which is invaluable for identifying and characterizing the compound. researchgate.net By calculating vibrational frequencies using DFT, one can generate a theoretical Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the structure and assign signals. rsc.orgfrontiersin.org Such comparisons between theoretical and experimental spectra are a cornerstone of modern structural elucidation. researchgate.net

Table 3: Computationally Predicted Physicochemical Properties of this compound

Property Value Computational Method/Source
Molecular Weight 128.13 g/mol Computed by PubChem 2.1 nih.gov
XLogP3 0.1 Computed by XLogP3 3.0 nih.gov
Hydrogen Bond Donor Count 2 Computed by Cactvs 3.4.6.11 nih.gov
Hydrogen Bond Acceptor Count 3 Computed by Cactvs 3.4.6.11 nih.gov
Rotatable Bond Count 4 Computed by Cactvs 3.4.6.11 nih.gov
Exact Mass 128.047344113 Da Computed by PubChem 2.1 nih.gov
Polar Surface Area 57.5 Ų Computed by Cactvs 3.4.6.11 nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a deep understanding of a molecule's electronic structure, which is fundamental to its reactivity. nrel.gov Methods like DFT are used to determine the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). chimicatechnoacta.ru The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. chimicatechnoacta.ru For this compound, the HOMO is likely to be located on the electron-rich alkyne and hydroxyl oxygen, while the LUMO may be associated with the antibonding orbitals of the carbonyl group.

A Molecular Electrostatic Potential (MEP) map can also be calculated. This map visualizes the electron density on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this molecule, the MEP would show negative potential around the carboxylic and hydroxyl oxygens, indicating sites susceptible to electrophilic attack, and positive potential around the acidic hydrogens.

Table 4: Predicted Electronic Properties of this compound (Hypothetical Data) This table presents typical electronic structure data obtained from quantum chemical calculations, based on similar molecules.

Parameter Predicted Value Significance
HOMO Energy -7.2 eV Relates to ionization potential and nucleophilicity
LUMO Energy -0.8 eV Relates to electron affinity and electrophilicity
HOMO-LUMO Gap 6.4 eV Indicator of chemical reactivity and stability
Dipole Moment 2.5 D Measures overall polarity of the molecule

Applications in Advanced Research Fields Non Therapeutic

As Chiral Building Blocks in Organic Synthesis

Enantiomerically pure α-hydroxy acids are crucial starting materials for the asymmetric synthesis of biologically active molecules and complex natural products. mun.ca 2-Hydroxyhex-5-ynoic acid, in its chiral forms, serves as a valuable building block in organic synthesis. The stereocenter at the C2 position is of significant interest for chemists aiming to construct intricate molecular architectures with high stereochemical control.

Research has demonstrated the successful enantioselective synthesis of related unsaturated α-hydroxy acids, such as (S)- and (R)-2-Hydroxyhex-5-enoic acid, achieving excellent yields and high enantiomeric excesses (>99% ee). lookchem.com These methods often employ enzyme-catalyzed hydrolysis of corresponding α-keto esters and subsequent reduction in a one-pot process. lookchem.com Similar strategies can be envisioned for the production of enantiopure (R)- and (S)-2-hydroxyhex-5-ynoic acid.

Table 1: Examples of Chiral Building Blocks in Asymmetric Synthesis

Compound/IntermediateSynthetic ApplicationKey FeatureReference
(S)- and (R)-2-Hydroxyhex-5-enoic acidPreparation of enantiomerically pure unsaturated α-hydroxy acidsHigh enantiomeric excess (>99% ee) lookchem.com
Chiral hex-5-yn-2-onesPrecursors for dihydrodipyrrins in photosynthetic tetrapyrrole synthesisIntroduction of essential stereocenters rsc.orgrsc.org
Ephedrine-derived morpholine-dioneChiral controller for asymmetric synthesis of α-hydroxy acid derivativesHigh diastereoselectivity mun.ca

Development of Chemical Probes and Biological Tags

The terminal alkyne group of this compound makes it an ideal candidate for use in bioorthogonal chemistry, particularly in the development of chemical probes and biological tags. The alkyne can readily undergo "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter molecules like fluorophores or biotin (B1667282) to biological targets.

A significant application of (S)-2-hydroxyhex-5-ynoic acid is in the study of protein lactylation, a post-translational modification. It has been synthesized and used as a bioorthogonal chemical reporter, referred to as YnLac-2, to detect and identify lactylated proteins in living cells. rsc.org In this approach, cells are incubated with YnLac-2, which is metabolically incorporated into proteins. Subsequently, the alkyne handle is used to attach a fluorescent dye or an affinity tag, allowing for the visualization and isolation of the modified proteins. rsc.org

The synthesis of (S)-2-hydroxyhex-5-ynoic acid for this purpose starts from (S)-2-aminohex-5-ynoic acid hydrochloride. rsc.org This highlights a straightforward synthetic route to this valuable research tool.

Table 2: Application of this compound in Chemical Biology

ApplicationCompound UsedMethodologyOutcomeReference
Detection of Protein Lactylation(S)-2-hydroxyhex-5-ynoic acid (YnLac-2)Metabolic labeling followed by click chemistry with a fluorescent probeVisualization and identification of lactylated proteins in live cells rsc.org

Precursors for Complex Natural Product Synthesis (e.g., Photosynthetic Hydroporphyrins)

The synthesis of complex natural products often relies on a retrosynthetic approach where the target molecule is broken down into simpler, readily available building blocks. Chiral molecules containing multiple functional groups are highly sought after for this purpose. While not directly this compound, closely related chiral hex-5-yn-2-ones are crucial precursors in the planned total synthesis of photosynthetic hydroporphyrins, such as bacteriochlorophyll (B101401) a. rsc.orgrsc.org

These chiral hexynones serve as building blocks for dihydrodipyrrins, which are key components of the larger tetrapyrrole macrocycle of hydroporphyrins. rsc.orgrsc.org The synthesis of these precursors often involves installing the necessary stereochemical features at an early stage, and the six-carbon scaffold with a terminal alkyne is a key structural motif. rsc.orgrsc.org The synthesis and manipulation of these densely functionalized chiral hexynones, which contain three functional groups and two stereocenters on a six-carbon chain, have been achieved while maintaining stereochemical integrity. rsc.orgrsc.org This demonstrates the feasibility of using such building blocks in the intricate assembly of natural products.

Integration in Biomedical Materials Research

The functional groups of this compound allow for its integration into polymeric materials for biomedical applications. The carboxylic acid can form ester or amide bonds with polymers, while the alkyne group provides a site for further functionalization via click chemistry.

An example of its use in this field is the development of an alkyne-functionalized poly(lactic acid) (PLA) polymer for a drug delivery system. escholarship.org In this research, this compound was synthesized and subsequently used to create a polymer with pendant alkyne groups. escholarship.org These alkyne groups can then be used to attach therapeutic agents or targeting ligands, demonstrating the role of this compound as a versatile linker in the creation of advanced biomaterials.

Research into Covalent Inhibitor Design Principles (e.g., Michael acceptors)

Covalent inhibitors are a class of drugs that form a permanent, covalent bond with their target protein, leading to enhanced potency and a prolonged duration of action. cas.org The design of these inhibitors often involves a "warhead," a reactive electrophilic group that forms the covalent bond with a nucleophilic amino acid residue on the target protein. cas.org

While this compound itself is not a Michael acceptor, its terminal alkyne can be a precursor to functionalities that are. For instance, the alkyne can be converted into other reactive groups. Research on resorcylic acid lactone analogues as covalent inhibitors of MNK1/2 kinases utilized a related compound, (S)-5-hydroxyhex-2-ynoic acid, in their synthesis. a-star.edu.sgresearchgate.net In this work, the alkyne was subsequently reduced to a cis-enamide, which acted as a Michael acceptor to form a covalent bond with a cysteine residue in the kinase's active site. a-star.edu.sgresearchgate.net

This demonstrates the principle of using a hydroxy-alkynoic acid scaffold as a versatile starting point in the design of covalent inhibitors. The alkyne provides a chemical handle that can be elaborated into a variety of "warheads," allowing for the tuning of reactivity and selectivity. This makes this compound and related compounds valuable tools in the exploration and development of new covalent therapeutics.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for producing 2-Hydroxyhex-5-ynoic acid and its derivatives is a cornerstone for enabling its broader study and application. Future research is likely to focus on the development of more efficient, sustainable, and stereoselective synthetic strategies.

One promising avenue is the exploration of chemoenzymatic cascade reactions. nih.gov These one-pot processes combine the selectivity of enzymatic catalysis with the efficiency of chemical transformations to streamline the synthesis of complex molecules. For a compound like this compound, this could involve an enzymatic step to introduce the hydroxyl group with high stereocontrol, followed by chemical modifications to construct the carbon backbone.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic designs. This includes the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and improving atom economy. For instance, recent work on the green synthesis of (R)-3-hydroxy-alkanoic acids from cellulose-derived levoglucosenone (B1675106) highlights a move towards more sustainable feedstocks. nih.govfrontiersin.org Similar approaches could be envisioned for the synthesis of this compound.

The reductive carboxylation of aldehydes with carbon dioxide (CO2) also presents an attractive, sustainable route to α-hydroxy acids. chemrevlett.com Adapting this methodology to an appropriate aldehyde precursor could provide a direct and atom-economical pathway to this compound.

Synthetic StrategyPotential AdvantagesKey Challenges
Chemoenzymatic CascadesHigh stereoselectivity, mild reaction conditions, reduced workupEnzyme stability and compatibility with chemical reagents
Green Chemistry ApproachesUse of renewable feedstocks, reduced environmental impactDevelopment of efficient catalytic systems for biomass conversion
Reductive Carboxylation with CO2Utilization of a waste product, high atom economyCatalyst development for specific aldehyde precursors
Dehydrogenative Cross-CouplingUse of sustainable starting materials (e.g., ethylene (B1197577) glycol and bioalcohols)Catalyst efficiency and selectivity for the specific substrate

Exploration of Undiscovered Biochemical Roles and Enzymatic Pathways

The structural features of this compound suggest a potential for interaction with various biological systems. Hydroxy fatty acids are known to have diverse biological functions, including roles as signaling molecules and components of complex lipids. gerli.comgerli.comgsartor.org Future research should aim to uncover the potential biochemical roles of this compound.

One area of investigation could be its involvement in fatty acid metabolism. nih.gov The presence of both a hydroxyl group and a terminal alkyne could make it a unique substrate or inhibitor for enzymes involved in fatty acid oxidation or biosynthesis. The study of its metabolic fate in various cell types could reveal novel enzymatic pathways. Enzymes are central to biochemical pathways, acting as catalysts for specific reactions. longdom.orglumenlearning.com The unique structure of this compound could allow it to interact with a range of enzymes, potentially modulating their activity.

Moreover, fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as a class of lipids with anti-inflammatory and anti-diabetic effects. nih.gov It would be of significant interest to investigate whether this compound can be incorporated into such lipids and what the biological activities of these novel FAHFAs might be. The use of artificial intelligence in designing and predicting enzymatic pathways could also accelerate the discovery of new metabolic routes for this compound. nih.gov

Advancements in Stereoselective Synthesis Methodologies and Catalysis

The stereochemistry of the hydroxyl group in this compound is likely to be a critical determinant of its biological activity. Therefore, the development of advanced stereoselective synthesis methodologies is paramount. Chiral α-hydroxy acids are valuable building blocks in the synthesis of many natural products and pharmaceuticals. wiley.comgoogle.com

Future synthetic efforts will likely leverage recent breakthroughs in asymmetric catalysis. For example, palladium-catalyzed C(sp3)–H alkylation of lactic acid has been shown to be a practical method for accessing chiral α-hydroxy acids. rsc.org Adapting such C-H activation strategies could provide a novel and efficient route to enantiomerically pure this compound.

Enantioselective reduction of a corresponding α-keto acid precursor is another powerful strategy. The development of new chiral catalysts, including both metal-based and organocatalysts, will continue to provide more efficient and selective methods for this transformation. scilit.com Biocatalysis, using enzymes such as ketoreductases, also offers a highly enantioselective approach to the synthesis of chiral alcohols. google.com

Stereoselective MethodCatalyst/Enzyme TypeExpected Outcome
Asymmetric C-H ActivationPalladium complexes with chiral ligandsDirect and efficient synthesis of enantiopure product
Enantioselective ReductionChiral metal catalysts or organocatalystsHigh enantiomeric excess of the desired stereoisomer
Biocatalytic ReductionKetoreductasesExcellent stereoselectivity under mild conditions

Integration with Advanced Analytical and Computational Platforms for Comprehensive Characterization

A thorough understanding of the properties and behavior of this compound will require the application of a suite of advanced analytical and computational tools. Modern analytical techniques are essential for the precise structural elucidation and purity assessment of organic molecules. ijpsjournal.comonlineorganicchemistrytutor.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will be fundamental for confirming the structure and stereochemistry of synthetic products. onlineorganicchemistrytutor.com Advanced NMR techniques, including two-dimensional methods, can provide detailed information about the connectivity of atoms within the molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) can provide unambiguous determination of the absolute stereochemistry. rsc.orgrsc.org

Computational chemistry offers powerful tools to complement experimental studies. grnjournal.us Quantum mechanical calculations can be used to predict spectroscopic properties, investigate reaction mechanisms, and understand the electronic structure of the molecule. acs.orgsmu.edunih.gov Molecular dynamics simulations can provide insights into the conformational preferences of this compound and its interactions with biological macromolecules such as enzymes.

Analytical/Computational TechniqueInformation Obtained
2D Nuclear Magnetic Resonance (NMR)Detailed atomic connectivity and stereochemical relationships
High-Resolution Mass Spectrometry (HRMS)Exact molecular formula and fragmentation patterns
Single-Crystal X-ray Diffraction (SCXRD)Unambiguous determination of absolute stereochemistry
Quantum Mechanical CalculationsPredicted spectroscopic data, reaction energetics, and electronic properties
Molecular Dynamics (MD) SimulationsConformational analysis and intermolecular interactions

Expanding Applications in Chemical Biology Tool Development

The unique combination of a terminal alkyne and a hydroxyl group makes this compound an attractive scaffold for the development of chemical probes. nih.govnih.govpromega.compageplace.de Chemical probes are small molecules used to study and manipulate biological systems. youtube.com

The terminal alkyne is a particularly valuable functional group in chemical biology, as it can participate in bioorthogonal "click" chemistry reactions. This allows for the specific labeling and visualization of molecules in complex biological environments. For instance, this compound could be metabolically incorporated into lipids, and the alkyne handle could then be used to attach fluorescent dyes or affinity tags for subsequent analysis.

Furthermore, the carboxylic acid and hydroxyl functionalities provide points for further chemical modification, allowing for the attachment of other functionalities such as photo-crosslinkers or reporter groups. The development of bifunctional reagents based on the this compound scaffold could enable the study of protein-protein or protein-lipid interactions. oup.com

Q & A

Q. Q1. What are the established synthetic routes for 2-Hydroxyhex-5-ynoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer : The compound can be synthesized via:

  • Oxidation of 5-hexyn-1-ol using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions, followed by neutralization .
  • Hydrolysis of hex-5-ynoic acid methyl ester , prepared via esterification using p-toluenesulfonic acid (p-TsOH) as a catalyst .
    Key Considerations :
  • Monitor reaction temperature (e.g., KMnO₄ reactions require controlled exothermic conditions).
  • Purification via column chromatography or recrystallization to isolate the hydroxy-acid form.
  • Validate purity using HPLC or melting-point analysis.

Q. Q2. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this compound?

Methodological Answer :

  • ¹H NMR : Identify the hydroxyl proton (δ 10–12 ppm, broad singlet) and alkyne proton (δ 2.0–3.0 ppm, triplet) .
  • IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ at m/z 128.06 (C₆H₈O₃) .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron density around the alkyne and carboxylic acid groups.
  • Simulate transition states for reactions (e.g., thiol-yne additions) to identify regioselectivity .
  • Validate models with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. Q4. What strategies resolve contradictions between experimental and theoretical data on the compound’s acid dissociation constant (pKa)?

Methodological Answer :

  • Use potentiometric titration under inert atmosphere to measure experimental pKa .
  • Compare with computational predictions (e.g., COSMO-RS solvation models) and adjust for solvent effects .
  • Address discrepancies by re-evaluating hydrogen-bonding interactions in aqueous vs. non-aqueous media .

Q. Q5. How does the alkyne moiety influence the compound’s biological activity in enzyme inhibition studies?

Methodological Answer :

  • Design structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing alkyne with alkene or alkyl groups).
  • Test inhibitory activity against target enzymes (e.g., lipoxygenases) using fluorescence-based assays .
  • Analyze binding modes via X-ray crystallography or molecular docking simulations .

Data Analysis and Reproducibility

Q. Q6. What are best practices for ensuring reproducibility in synthetic protocols for this compound?

Methodological Answer :

  • Document exact molar ratios, solvent grades, and temperature profiles in Supplementary Information .
  • Use internal standards (e.g., deuterated analogs) for NMR quantification .
  • Share raw chromatographic and spectroscopic data via open-access repositories .

Q. Q7. How should researchers handle conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer :

  • Conduct solubility screens using standardized protocols (e.g., shake-flask method) .
  • Correlate results with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility .
  • Report solvent purity and equilibration time to minimize variability .

Experimental Design

Q. Q8. What controls are essential in kinetic studies of this compound’s degradation under oxidative conditions?

Methodological Answer :

  • Include blank reactions (no oxidant) and positive controls (e.g., ascorbic acid degradation under identical conditions) .
  • Monitor byproducts via LC-MS and quantify using external calibration curves .
  • Normalize data to account for ambient oxygen interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.